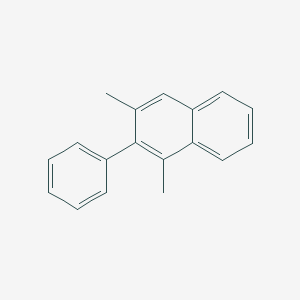

1,3-Dimethyl-2-phenylnaphthalene

Descripción general

Descripción

1,3-Dimethyl-2-phenylnaphthalene is a polycyclic aromatic hydrocarbon. It is a colorless crystalline solid with a melting point of 91-93°C and is soluble in organic solvents . This compound is known for its fluorescence properties, making it valuable in scientific research and industrial applications .

Métodos De Preparación

1,3-Dimethyl-2-phenylnaphthalene can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts alkylation of naphthalene with 2-bromo-1,3-dimethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

1,3-Dimethyl-2-phenylnaphthalene undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Chemical Characteristics

- Chemical Formula : C₁₈H₁₆

- Molecular Weight : 232.32 g/mol

- CAS Number : 119264-82-3

2. Persistence and Degradation Studies

Research has indicated that DMPhN exhibits low degradation rates in various environmental conditions, suggesting its persistence in ecosystems contaminated by illicit drug manufacturing. A study analyzing the degradation of DMPhN found that it remained stable under both biotic and abiotic conditions over extended periods . This characteristic raises concerns about its environmental impact, particularly regarding soil and water contamination.

Table 2: Degradation Characteristics of DMPhN

| Condition | Degradation Rate | Observations |

|---|---|---|

| Biotic (Microbial) | Low | Minimal degradation observed |

| Abiotic (Non-biological) | Very Low | No measurable changes over one year |

Synthesis Pathways and Route-Specific Markers

3. Synthetic Routes Involving DMPhN

DMPhN is formed as a by-product during the synthesis of methamphetamine through specific chemical pathways utilizing precursors like ephedrine and pseudoephedrine. The Emde route is noted for producing DMPhN alongside other impurities, which can be traced back to the initial reagents used in the synthesis .

Case Studies

4. Case Study: Profiling Methamphetamine Seizures

A comprehensive analysis of methamphetamine seizures revealed that samples containing DMPhN were predominantly linked to the Nagai synthesis method. This finding emphasizes the utility of DMPhN as a forensic marker for law enforcement agencies aiming to trace the origins of seized drugs .

Mecanismo De Acción

The exact mechanism of action of 1,3-Dimethyl-2-phenylnaphthalene is not fully understood. it is believed to interact with biological molecules through non-covalent interactions such as hydrogen bonding and van der Waals forces . These interactions can induce changes in the conformation and functionality of the targeted molecules .

Comparación Con Compuestos Similares

1,3-Dimethyl-2-phenylnaphthalene can be compared with other polycyclic aromatic hydrocarbons such as:

Actividad Biológica

1,3-Dimethyl-2-phenylnaphthalene (DMPhN) is a polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities and applications in various fields, including material science and organic synthesis. This article delves into the biological activity of DMPhN, examining its mechanisms of action, applications, and relevant research findings.

This compound is characterized by its two methyl groups and a phenyl group attached to the naphthalene structure. Its molecular formula is C15H14, and it has a molecular weight of 194.27 g/mol. The compound exhibits fluorescence properties, making it suitable for use as a fluorescent probe in biological imaging applications.

The precise mechanism of action for DMPhN remains partially elucidated. It is believed to interact with biological molecules through non-covalent interactions , such as hydrogen bonding and van der Waals forces. These interactions may influence various biological pathways, although specific targets have not been thoroughly characterized.

Antioxidant Properties

Research indicates that DMPhN exhibits antioxidant activity , which can help mitigate oxidative stress in biological systems. This property is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders.

Cytotoxicity Studies

Cytotoxicity assays have demonstrated that DMPhN can induce cell death in certain cancer cell lines. For instance, studies involving human breast cancer cells showed that DMPhN could inhibit cell proliferation and induce apoptosis, suggesting potential therapeutic applications in oncology .

Impurities and Synthetic Routes

DMPhN has been identified as a significant impurity in methamphetamine synthesis via the Emde route , which utilizes ephedrine or pseudoephedrine as starting materials. Its presence in illicit drug samples provides insights into synthetic methods used in clandestine laboratories . The identification of DMPhN in these contexts raises concerns regarding its potential health impacts when associated with drug abuse.

Case Studies

Applications

- Fluorescent Probes : Due to its fluorescence properties, DMPhN is utilized in developing probes for biological imaging.

- Organic Synthesis : It serves as a building block for synthesizing various organic compounds, including dyes and liquid crystals.

- Material Science : Its unique optical and electronic properties make it valuable for advanced material development.

Propiedades

IUPAC Name |

1,3-dimethyl-2-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16/c1-13-12-16-10-6-7-11-17(16)14(2)18(13)15-8-4-3-5-9-15/h3-12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKYXFOBXGHLFDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80455094 | |

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86399-41-9 | |

| Record name | 1,3-DIMETHYL-2-PHENYLNAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80455094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.